(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
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Overview
Description
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is a synthetic organic compound with the molecular formula C29H49BrO2. It is a derivative of cholestane, a saturated steroid hydrocarbon, and features a bromine atom at the 2alpha position and an ethylene acetal protecting group at the 3-one position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] typically involves multiple steps starting from cholestane. One common method includes the bromination of cholestane to introduce the bromine atom at the 2alpha position, followed by the formation of the ethylene acetal protecting group at the 3-one position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetalization reagents like ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group in the ethylene acetal can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2alpha-hydroxy-5alpha-cholestan-3-one ethylene acetal.
Oxidation: Formation of 2alpha-bromo-5alpha-cholestan-3-one ethylene acetal with additional oxygen-containing functional groups.
Reduction: Formation of 2alpha-bromo-5alpha-cholestan-3-ol ethylene acetal.
Scientific Research Applications
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of steroid-based drugs.
Mechanism of Action
The mechanism of action of (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The bromine atom and the ethylene acetal group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2alpha-Bromo-5alpha-cholestan-3-one: Lacks the ethylene acetal protecting group, making it more reactive in certain chemical reactions.
5alpha-Cholestan-3-one ethylene acetal: Lacks the bromine atom, resulting in different reactivity and biological properties.
2alpha-Hydroxy-5alpha-cholestan-3-one ethylene acetal: Contains a hydroxyl group instead of a bromine atom, leading to different chemical and biological behavior.
Uniqueness
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is unique due to the presence of both the bromine atom and the ethylene acetal protecting group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1923-43-9 |
---|---|
Molecular Formula |
C29H49BrO2 |
Molecular Weight |
509.613 |
IUPAC Name |
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C29H49BrO2/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21-17-29(31-15-16-32-29)26(30)18-28(21,5)25(22)13-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26-,27-,28+/m1/s1 |
InChI Key |
MZQGLXCIKCGLMF-JPOBPWGRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C5(C4)OCCO5)Br)C)C |
Origin of Product |
United States |
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